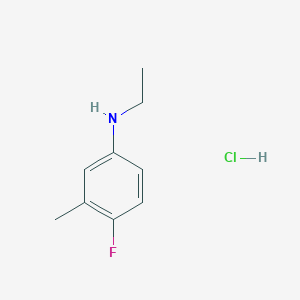

N-ethyl-4-fluoro-3-methylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-ethyl-4-fluoro-3-methylaniline hydrochloride” is a chemical compound with the CAS Number: 2089258-38-6 . It has a molecular weight of 189.66 . The compound is typically stored at room temperature and is available in powder form .

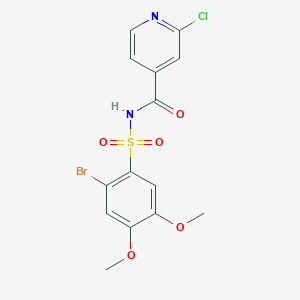

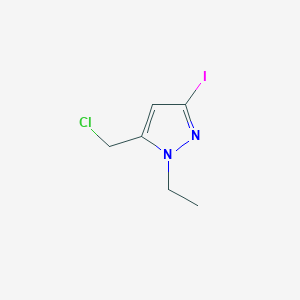

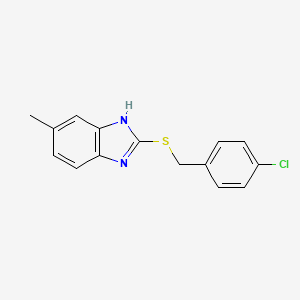

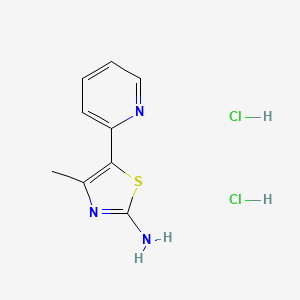

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 155-156 degrees .Aplicaciones Científicas De Investigación

Metabolic Studies

- Metabolism in Rat Liver Microsomes : Rat liver microsomal metabolism of halogenated methylanilines, including compounds structurally related to N-ethyl-4-fluoro-3-methylaniline hydrochloride, was investigated. This study identified various metabolites, such as benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. It highlighted the influence of halogen substituents on the rate of microsomal metabolism (Boeren et al., 1992).

Analytical Method Development

- Fluorometric Assay for Microsomal Hydroxylase : A study presented a sensitive fluorometric method for assaying microsomal hydroxylase activity, using compounds similar to this compound as substrates. This technique is essential for determining low levels of N-demethylase activity (Hoeven, 1977).

Environmental Toxicology

- Toxicity Assessment Using Metabonomics : A study on the toxicity of fluoroanilines, including molecules structurally related to this compound, used high-resolution nuclear magnetic resonance (NMR) spectroscopy. This approach helps in identifying novel biomarkers of xenobiotic toxicity and understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

Chemical Synthesis and Structure Analysis

- Synthesis and Crystal Structure : Research on chlorination of fluoro-methylanilines led to the discovery of new compounds with detailed crystal structural analysis. These studies are crucial for understanding the physical and chemical properties of these compounds (Mayes et al., 2008).

Pharmacological Applications

- Antibacterial Activity : Synthesis of compounds structurally similar to this compound has been explored for their potential antibacterial activity. Such studies contribute to the development of new antibacterial agents (Zhi et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that many aniline derivatives interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

Aniline derivatives often interact with their targets by forming covalent bonds, altering the target’s function . The presence of the fluorine atom might enhance the compound’s ability to penetrate cellular membranes, thereby increasing its interaction with intracellular targets .

Biochemical Pathways

Aniline derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s hydrochloride salt form suggests it may be well-absorbed in the gastrointestinal tract due to increased water solubility .

Result of Action

The compound’s interactions with its targets could potentially lead to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-ethyl-4-fluoro-3-methylaniline hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

N-ethyl-4-fluoro-3-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGYQQAGBCPDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)